2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole
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Overview
Description
2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with oxazole precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydropyrazolo[3,4-b]oxazole
- 2-Methyl-2,3-dihydropyrazolo[4,3-b]oxazole
- 2-Methyl-2,3-dihydropyrazolo[5,1-c]oxazole
Uniqueness
2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities
Biological Activity
2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolo and oxazole functionalities. The molecular formula is C6H6N2O, with a molecular weight of approximately 134.12 g/mol. Its structure contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may inhibit protein kinases that play a crucial role in cell division and proliferation, making it a candidate for anticancer therapies.
- Receptor Modulation : It can bind to receptors, modulating their activity and leading to observed biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |
HeLa (Cervical) | 15.3 | Induction of apoptosis |
A549 (Lung) | 10.8 | Cell cycle arrest |
These results indicate that this compound may disrupt tumor cell growth through multiple mechanisms .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect can be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The mechanism was attributed to apoptosis induction as evidenced by increased caspase-3 activity.
- Antimicrobial Efficacy : Another study reported that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The study emphasized the need for further exploration into its potential as an antibiotic agent.
Properties
IUPAC Name |
2-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-4-8-6(9-5)2-3-7-8/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZKBMASBCPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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